Normeperidine-D4.HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

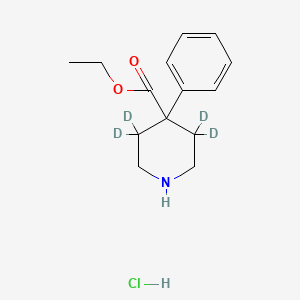

Normeperidine-d4 (hydrochloride) is a deuterated form of normeperidine, which is a metabolite of meperidine. It is primarily used as an analytical reference material in various scientific research applications. The compound is categorized as a precursor in the synthesis of meperidine and is regulated as a Schedule II compound in the United States .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of normeperidine-d4 (hydrochloride) involves the incorporation of deuterium atoms into the normeperidine molecule. This is typically achieved through the use of deuterated reagents in the synthesis process. The reaction conditions often involve the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms at specific positions in the molecule .

Industrial Production Methods

Industrial production of normeperidine-d4 (hydrochloride) follows similar synthetic routes as described above but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in specialized facilities that adhere to regulatory standards for the handling and production of controlled substances .

Chemical Reactions Analysis

Types of Reactions

Normeperidine-d4 (hydrochloride) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxides, while substitution reactions may yield various substituted derivatives of normeperidine-d4 (hydrochloride) .

Scientific Research Applications

Analytical Chemistry

Internal Standard for Quantification:

Normeperidine-D4.HCl is primarily utilized as a certified reference material (CRM) for the quantification of normeperidine levels in biological samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Its deuterated nature allows for precise quantification by compensating for matrix effects and instrument variability during analysis .

Case Study:

In a study focused on the pharmacokinetics of meperidine and its metabolites, normeperidine-D4 was employed to establish accurate concentration measurements in patients receiving patient-controlled analgesia (PCA). The results indicated that the use of deuterated standards significantly improved the reliability of the pharmacokinetic data obtained .

Pharmacological Research

Metabolism Studies:

Research has shown that meperidine undergoes N-demethylation to form normeperidine, which can accumulate and lead to neurotoxic effects. This compound is used in studies investigating the metabolic pathways involving cytochrome P450 enzymes (CYP2B6, CYP3A4, and CYP2C19) that facilitate this transformation. Understanding these pathways is crucial for assessing individual variability in drug metabolism and toxicity .

Impact on Neurotoxicity:

Studies have demonstrated that elevated levels of normeperidine can result in central nervous system toxicity, including symptoms such as seizures and hallucinations. This compound aids researchers in elucidating the relationship between meperidine dosing regimens and the resultant accumulation of its neurotoxic metabolite .

Forensic Toxicology

Drug Testing:

this compound is increasingly used in forensic toxicology as an internal standard for detecting meperidine and its metabolites in various biological matrices such as urine and blood. Its presence helps confirm drug use and assess compliance with prescribed therapies or illicit use .

Case Study:

In a retrospective analysis involving drug testing from a national reference laboratory, normeperidine-D4 was utilized to differentiate between meperidine and its metabolites in urine specimens. The study highlighted the importance of accurate metabolite profiling in understanding drug adherence and potential misuse .

Clinical Implications

Monitoring Drug Safety:

Given the potential for normeperidine accumulation to cause adverse effects, this compound plays a role in clinical studies aimed at monitoring patient safety during opioid therapy. Research indicates that careful monitoring of meperidine administration can mitigate risks associated with normeperidine toxicity .

Data Summary Table

Mechanism of Action

Normeperidine-d4 (hydrochloride) exerts its effects primarily through its interaction with opioid receptors in the central nervous system. It acts as an agonist at these receptors, leading to analgesic and sedative effects. The compound also inhibits the synaptic uptake of serotonin and norepinephrine, contributing to its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Meperidine: The parent compound from which normeperidine is derived.

Normeperidine: The non-deuterated form of normeperidine-d4 (hydrochloride).

Other Deuterated Analogs: Various deuterated analogs of normeperidine and meperidine that are used for similar analytical purposes.

Uniqueness

Normeperidine-d4 (hydrochloride) is unique due to the incorporation of deuterium atoms, which makes it particularly useful as an internal standard in analytical chemistry. The deuterium atoms provide a distinct mass difference that allows for precise quantification of normeperidine in complex samples using mass spectrometry techniques .

Biological Activity

Normeperidine-D4.HCl is a deuterated derivative of normeperidine, the active metabolite of meperidine (Demerol), an opioid analgesic. Understanding the biological activity of this compound is essential due to its implications in pain management and potential neurotoxicity. This article reviews the pharmacological properties, metabolic pathways, and clinical implications of this compound, drawing on diverse sources.

Pharmacological Properties

Normeperidine is primarily recognized for its role as a mu-opioid receptor agonist, with moderate affinity for kappa-opioid receptors . The compound's analgesic effects are similar to other opioids, but it is also associated with significant central nervous system (CNS) side effects, particularly when accumulated in the body.

Table 1: Opioid Receptor Affinities

| Compound | Mu Receptor Affinity | Kappa Receptor Affinity |

|---|---|---|

| Normeperidine | High | Moderate |

| Meperidine | High | Moderate |

Metabolism and Toxicity

Normeperidine is formed through the N-demethylation of meperidine, primarily by cytochrome P450 enzymes (CYP2B6, CYP3A4, CYP2C19). Its half-life ranges from 15 to 30 hours , significantly longer than meperidine's 2 to 5 hours. In patients with renal impairment, this half-life can extend to 35-40 hours , leading to increased risks of toxicity such as seizures and hallucinations due to accumulation .

Case Studies

- Accumulation in Renal Impairment : A study highlighted that patients with renal dysfunction exhibited increased normeperidine levels, leading to CNS excitatory symptoms. In one case, a patient receiving high doses of meperidine developed seizures attributed to normeperidine accumulation .

- Pediatric Considerations : Research indicated that infants exposed to meperidine during delivery showed prolonged half-lives of normeperidine, raising concerns about neurotoxicity in this vulnerable population .

Clinical Implications

The clinical use of meperidine has declined due to the risks associated with normeperidine toxicity. Despite its analgesic properties, the potential for CNS side effects necessitates careful monitoring and consideration of alternative analgesics.

Table 2: Clinical Observations

Properties

CAS No. |

2749394-90-7 |

|---|---|

Molecular Formula |

C14H20ClNO2 |

Molecular Weight |

273.79 g/mol |

IUPAC Name |

ethyl 3,3,5,5-tetradeuterio-4-phenylpiperidine-4-carboxylate;hydrochloride |

InChI |

InChI=1S/C14H19NO2.ClH/c1-2-17-13(16)14(8-10-15-11-9-14)12-6-4-3-5-7-12;/h3-7,15H,2,8-11H2,1H3;1H/i8D2,9D2; |

InChI Key |

BBWMASBANDIFMV-JRWKTVICSA-N |

Isomeric SMILES |

[2H]C1(CNCC(C1(C2=CC=CC=C2)C(=O)OCC)([2H])[2H])[2H].Cl |

Canonical SMILES |

CCOC(=O)C1(CCNCC1)C2=CC=CC=C2.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.